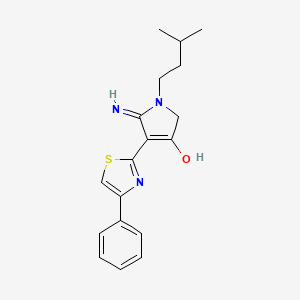![molecular formula C22H28N2O2 B5966504 1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5966504.png)
1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a hydroxyphenyl group and a butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:
Formation of the Hydroxyphenyl Butan-2-yl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with butan-2-one in the presence of a base to form 4-(4-hydroxyphenyl)butan-2-one.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Final Coupling Reaction: The piperazine derivative is coupled with 4-bromoacetophenone in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(4-oxophenyl)butan-2-one.
Reduction: Formation of 4-(4-hydroxyphenyl)butan-2-ol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)-butan-2-one:
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate: A piperazine derivative with similar structural features but different functional groups.
Uniqueness
1-[4-[4-[4-(4-Hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone is unique due to its combination of a piperazine ring with hydroxyphenyl and butan-2-yl groups, which imparts specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
1-[4-[4-[4-(4-hydroxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(3-4-19-5-11-22(26)12-6-19)23-13-15-24(16-14-23)21-9-7-20(8-10-21)18(2)25/h5-12,17,26H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIMOYWWNZCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(1,3-diphenylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B5966426.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-isoxazolecarboxamide](/img/structure/B5966432.png)
![5-(1-Ethylpiperidin-3-yl)-3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5966441.png)
![4-{6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5966446.png)


![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5966511.png)
![1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol](/img/structure/B5966515.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5966518.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B5966521.png)

![N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B5966536.png)
![1-methyl-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5966542.png)
